molecular formula C12H23NO B8674445 2,6-Diethyl-2,3,6-trimethylpiperidin-4-one CAS No. 61682-93-7

2,6-Diethyl-2,3,6-trimethylpiperidin-4-one

Cat. No.: B8674445
CAS No.: 61682-93-7
M. Wt: 197.32 g/mol
InChI Key: TUOLXKNMFCOMGN-UHFFFAOYSA-N
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Description

2,6-Diethyl-2,3,6-trimethylpiperidin-4-one is a useful research compound. Its molecular formula is C12H23NO and its molecular weight is 197.32 g/mol. The purity is usually 95%.
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Properties

CAS No.

61682-93-7

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

2,6-diethyl-2,3,6-trimethylpiperidin-4-one

InChI

InChI=1S/C12H23NO/c1-6-11(4)8-10(14)9(3)12(5,7-2)13-11/h9,13H,6-8H2,1-5H3

InChI Key

TUOLXKNMFCOMGN-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(=O)C(C(N1)(C)CC)C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

19.6 g of 2,4,6-triethyl-2,6-dimethyl-1,2,5,6-tetrahydropyrimidine and 0.4 g of ammonium bromide were added to 200 ml of methanol. To the mixture was added dropwise 10 g of 37% hydrochloric acid at 10° C., with stirring. After completion of the addition the whole was stirred at room temperature for 4 hours and there was then added a further 20 ml of 18% hydrochloric acid. The mixture was then heated at 30°-40° C. for 7 hours and allowed to stand over night at room temperature. The mixture was made alkaline with 40% aqueous potassium carbonate solution and, after methanol has been distilled off under reduced pressure, the residue was extracted with ether. The ether solution was dried over potassium carbonate and the ether was removed. The residue was subjected to distillation under reduced pressure to yield 2,6-diethyl-2,3,6-trimethyl-4-oxopiperidine as an oil boiling at 91°-93° C./2 mm Hg.
Quantity
19.6 g
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0.4 g
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200 mL
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10 g
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20 mL
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Synthesis routes and methods II

Procedure details

To an ice-cooled mixture of 39.2 g of 2,4,6-triethyl-2,6-dimethyl-1,2,5,6-tetrahydropyrimidine and 18.0 g of methyl ethyl ketone were added 14.7 g of powdered calcium chloride dihydrate, followed by 3 ml of water. The resulting mixture was heated at 60° C, with stirring, for 15 hours, made alkaline by the addition of a 35% aqueous solution of sodium hydroxide and extracted with diethyl ether. The etheral solution was then dried over potassium carbonate and the diethyl ether was evaporated off. The residue was distilled under reduced pressure, giving 32.4 g of the title compound. Boiling point 91° - 93° C/2.0 mmHg.
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Synthesis routes and methods III

Procedure details

19.6 g of 2,4,6-triethyl-2,6-dimethyl-1,2,5,6-tetrahydropyrimidine and 0.4 g of ammonium bromide were added to 200 ml of methanol. To the mixture were added dropwise 10 g of a 37% aqueous hydrochloric acid solution at 10° C, with stirring. When the addition was complete, the whole mixture was stirred at room temperature for 4 hours, after which 20 ml of 18% aqueous hydrochloric acid were then added. The mixture was then heated at 30' - 40° C for 7 hours and allowed to stand overnight at room temperature. The resulting mixture was made alkaline by addition of a 40% aqueous solution of potassium carbonate and, after evaporating off the methanol under reduced pressure, the mixture was extracted with diethyl ether. The ethereal extract was dried over potassium carbonate, after which the diethyl ether was removed. The residue was then distilled under reduced pressure, giving 15.1 g of the title compound as an oil boiling at 91° - 93° C/2.0 mmHg.
Quantity
19.6 g
Type
reactant
Reaction Step One
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0.4 g
Type
reactant
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200 mL
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Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

19.6 g of 2,4,6-triethyl-2,6-dimethyl-1,2,5,6-tetrahydropyrimidine and 0.4 g of ammonium bromide were added to 200 ml of methanol. Whilst maintaining the mixture at 10° C and stirring, 10 g of 37% hydrochloric acid were added dropwise. After completion of the addition, the resulting mixture was stirred at room temperature for 4 hours and there were then added dropwise 20 ml of 18% hydrochloric acid. The mixture was then heated at 30°-40° C for 7 hours and allowed to stand overnight at room temperature. After this, the mixture was made alkaline by the addition of a 40% aqueous solution of potassium carbonate, the methanol was evaporated off under reduced pressure, and the mixture was extracted with diethyl ether. The ethereal solution was dried over potassium carbonate and the diethyl ether was then removed. The residue was distilled under reduced pressure, giving 15.1 g of 2,6-diethyl-2,3,6-trimethyl-4-piperidone as an oil boiling at 91° - 93° C/2.0 mmHg.
Quantity
19.6 g
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reactant
Reaction Step One
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0.4 g
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200 mL
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10 g
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20 mL
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